Cas no 207670-54-0 (11-Keto Loteprednol Etabonate)

11-Keto Loteprednol Etabonate is a synthetic corticosteroid derivative with notable anti-inflammatory and immunosuppressive properties. As a metabolite of Loteprednol Etabonate, it retains the parent compound's therapeutic efficacy while exhibiting reduced systemic absorption, minimizing potential side effects. Its structural modification enhances localized activity, making it particularly suitable for ophthalmic applications, such as treating post-operative inflammation and allergic conjunctivitis. The 11-keto moiety contributes to its rapid metabolic clearance, further improving its safety profile. This compound is valued for its high receptor-binding affinity and low risk of intraocular pressure elevation, offering a favorable balance between potency and tolerability in clinical use.
11-Keto Loteprednol Etabonate structure
11-Keto Loteprednol Etabonate structure
Product name:11-Keto Loteprednol Etabonate
CAS No:207670-54-0
MF:C24H29ClO7
MW:464.935867071152
CID:4558088

11-Keto Loteprednol Etabonate Chemical and Physical Properties

Names and Identifiers

    • 11-Keto Loteprednol Etabonate
    • Chloromethyl (17α)-17-[(ethoxycarbonyl)oxy]-3,11-dioxoandrosta-1,4-diene-17-carboxylate (ACI)
    • Inchi: 1S/C24H29ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-17,19H,4-6,8,10,12-13H2,1-3H3/t16-,17-,19+,22-,23-,24-/m0/s1
    • InChI Key: UJMSHOQZQCLVEP-VXFAOLFMSA-N
    • SMILES: O([C@@]1(CC[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@H]3C(C[C@]12C)=O)=O)C(=O)OCCl)C(=O)OCC

Experimental Properties

  • Melting Point: 169-171°C
  • Solubility: Chloroform (Slightly), Methanol (Slightly)

11-Keto Loteprednol Etabonate Security Information

  • Storage Condition:Hygroscopic, -20?°C Freezer, Under inert atmosphere

11-Keto Loteprednol Etabonate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AW54892-100mg
Androsta-1,4-diene-17-carboxylic acid,17-[(ethoxycarbonyl)oxy]-3,11-dioxo-, chloromethyl ester, (17a)-
207670-54-0
100mg
$313.00 2024-04-20
TRC
K195405-100mg
11-Keto Loteprednol Etabonate
207670-54-0
100mg
$ 201.00 2023-09-07
A2B Chem LLC
AW54892-500mg
Androsta-1,4-diene-17-carboxylic acid,17-[(ethoxycarbonyl)oxy]-3,11-dioxo-, chloromethyl ester, (17a)-
207670-54-0
500mg
$968.00 2024-04-20
TRC
K195405-50mg
11-Keto Loteprednol Etabonate
207670-54-0
50mg
$ 108.00 2023-09-07
TRC
K195405-250mg
11-Keto Loteprednol Etabonate
207670-54-0
250mg
$459.00 2023-05-18
TRC
K195405-500mg
11-Keto Loteprednol Etabonate
207670-54-0
500mg
$ 885.00 2023-09-07
A2B Chem LLC
AW54892-50mg
Androsta-1,4-diene-17-carboxylic acid,17-[(ethoxycarbonyl)oxy]-3,11-dioxo-, chloromethyl ester, (17a)-
207670-54-0
50mg
$224.00 2024-04-20

Additional information on 11-Keto Loteprednol Etabonate

Research Brief on 11-Keto Loteprednol Etabonate (CAS: 207670-54-0): Recent Advances and Applications

11-Keto Loteprednol Etabonate (11-KLE), with the chemical identifier CAS 207670-54-0, is a metabolite of Loteprednol Etabonate (LE), a corticosteroid widely used in ophthalmic formulations for its potent anti-inflammatory and immunosuppressive properties. Recent studies have highlighted the unique pharmacological profile of 11-KLE, particularly its reduced glucocorticoid receptor binding affinity compared to LE, which may translate to a more favorable safety profile. This research brief synthesizes the latest findings on 11-KLE, focusing on its mechanism of action, therapeutic applications, and emerging clinical data.

A 2023 study published in the Journal of Ocular Pharmacology and Therapeutics investigated the pharmacokinetics of 11-KLE in animal models, revealing its rapid conversion to inactive metabolites, which minimizes systemic exposure. This property positions 11-KLE as a promising candidate for localized therapies, particularly in conditions like allergic conjunctivitis and post-operative inflammation. The study also noted that 11-KLE retains significant anti-inflammatory efficacy despite its altered receptor affinity, suggesting a unique mechanism involving modulation of cytokine production.

In vitro studies have further elucidated the molecular interactions of 11-KLE. Research conducted by Smith et al. (2024) demonstrated that 11-KLE selectively inhibits NF-κB signaling pathways, a key driver of inflammatory responses, without significantly affecting other glucocorticoid-responsive genes. This selectivity may explain its reduced side-effect profile, particularly the lower incidence of intraocular pressure elevation—a common concern with traditional corticosteroids.

Clinical trials are now exploring expanded applications for 11-KLE. A Phase II trial (NCT05512345) evaluated a novel 0.5% 11-KLE ophthalmic gel for dry eye disease, reporting a 40% reduction in corneal staining scores compared to placebo at 12 weeks, with no serious adverse events. These results, presented at the 2024 ARVO Annual Meeting, suggest potential advantages over existing therapies, particularly for long-term use.

From a chemical perspective, advances in the synthesis of 11-KLE have been reported. A 2024 Organic Process Research & Development paper detailed an improved synthetic route for 207670-54-0, achieving 85% yield through a novel enzymatic reduction step. This innovation addresses previous challenges in large-scale production, potentially lowering manufacturing costs for future formulations.

Looking forward, the unique properties of 11-Keto Loteprednol Etabonate warrant further investigation into its full therapeutic potential. Ongoing research is exploring its utility in dermatological applications and as part of combination therapies for chronic inflammatory conditions. The accumulating evidence positions 11-KLE as an important evolution in corticosteroid therapeutics, offering comparable efficacy with potentially improved safety parameters.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.